Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- is a compound that features a difluoromethylsulfonyl group attached to an anthranilic acid derivative. Anthranilic acid itself is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H) and is known for its sweetish taste . The addition of the difluoromethylsulfonyl group enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves several steps:
Starting Materials: The synthesis begins with anthranilic acid and a difluoromethylsulfonylating agent.
Reaction Conditions: The reaction typically requires a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperatures to ensure the proper formation of the desired product.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include sulfonic acids, amines, and substituted anthranilic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Anthranilic acid, N-(m-((difluoromethyl)sulfonyl)phenyl)- can be compared with other similar compounds:
Similar Compounds: Similar compounds include other anthranilic acid derivatives such as 2-aminobenzoic acid and its substituted analogs.
Uniqueness: The presence of the difluoromethylsulfonyl group distinguishes this compound from other anthranilic acid derivatives.
Eigenschaften
CAS-Nummer |
51679-52-8 |
---|---|
Molekularformel |
C14H11F2NO4S |
Molekulargewicht |
327.30 g/mol |
IUPAC-Name |
2-[3-(difluoromethylsulfonyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)10-5-3-4-9(8-10)17-12-7-2-1-6-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI-Schlüssel |
DMAFTFBYBXNUFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.